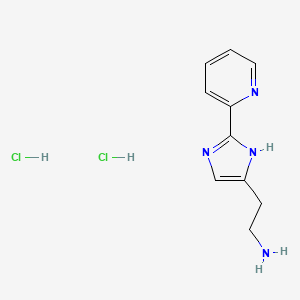

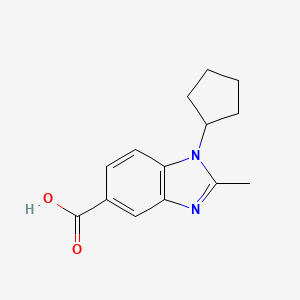

![molecular formula C15H18N2O2S B2596965 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide CAS No. 457941-69-4](/img/structure/B2596965.png)

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-methoxy-phenylthiazole-2-amine derivatives have been synthesized using a Schiff bases reduction route . The reduction process involved the use of a powerful reducing agent, sodium borohydride (NaBH4), which is known for its selectivity and does not affect reducible substituents such as nitro and chloride during the reduction process .科学的研究の応用

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

A study highlighted the pharmacology of a butanamide derivative, showcasing its role as a dual inhibitor of cyclooxygenase and lipoxygenase pathways, indicating its potential in treating pain and inflammation without the common gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Tordjman et al., 2003).

Synthesis and Biological Activity

Another study focused on the synthesis of new derivatives as potential lipoxygenase inhibitors, underscoring the importance of heterocyclic compounds in medicinal chemistry for their broad range of biological activities. This research opens avenues for developing novel therapeutic agents (Aziz‐ur‐Rehman et al., 2016).

Anticancer and Antimicrobial Properties

Further research explored the antimicrobial and anticancer properties of newly synthesized amide-based carboxylic acids, indicating their potential in treating various cancers and infections. This study showcases the compound's efficacy in inhibiting tumor cell lines and microbial growth, suggesting a promising avenue for therapeutic applications (Sirajuddin et al., 2015).

Anticonvulsant Agents

Research into azoles incorporating a sulfonamide moiety highlighted their potential as anticonvulsant agents, showcasing the versatility of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide derivatives in addressing neurological disorders. This study provides insights into the development of new treatments for epilepsy and related conditions (Farag et al., 2012).

Antimicrobial Activity

Investigations into the antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands have shown moderate activity against bacterial and fungal species. This research further underscores the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant strains (Vinusha et al., 2015).

作用機序

Target of Action

The primary target of the compound N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The compound’s mode of action is characterized as a mixed inhibition type

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting AChE, the compound prevents the degradation of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged cholinergic signaling, which can have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for understanding its therapeutic potential. In silico predictions suggest that the compound presents satisfactory drug-like characteristics and ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic signaling due to increased acetylcholine levels . This can lead to various physiological effects, depending on the specific cholinergic circuits involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive deficits.

特性

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-5-13(18)16-15-17-14(10(2)20-15)11-6-8-12(19-3)9-7-11/h6-9H,4-5H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWDCWZJWPMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

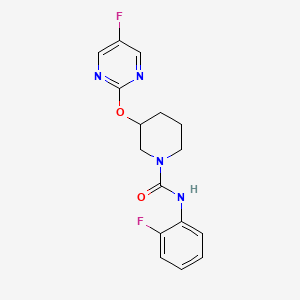

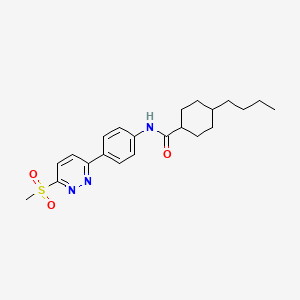

![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)

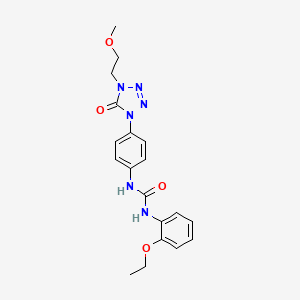

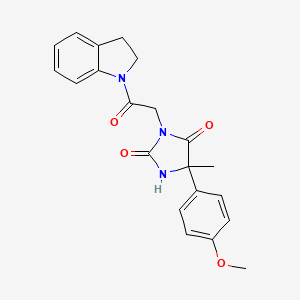

![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2596893.png)

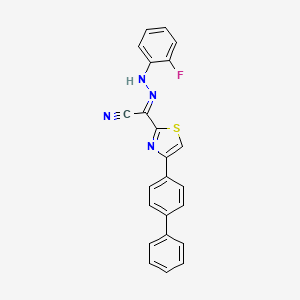

![N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B2596894.png)

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)

![2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B2596898.png)

![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)